molecular formula C3H8OS B6250324 (2R)-2-sulfanylpropan-1-ol CAS No. 33179-05-4

(2R)-2-sulfanylpropan-1-ol

Cat. No. B6250324
CAS RN: 33179-05-4
M. Wt: 92.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Sulfanylpropan-1-ol, commonly known as sulfanylpropanol, is an organic compound with a chiral sulfanyl group. It is an important intermediate in the synthesis of many other compounds and is found in many natural products. It is also used in a variety of laboratory experiments, as it is a relatively inexpensive and easy to obtain compound. Sulfanylpropanol has been studied extensively and has many applications in the scientific and medical fields.

Scientific Research Applications

Sulfanylpropanol has a wide range of scientific applications. It is used in the synthesis of many other compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of chiral sulfanyl compounds, which are important intermediates in the synthesis of many other compounds. Sulfanylpropanol is also used in the synthesis of chiral sulfanyl alcohols, which are important intermediates in the synthesis of many other compounds.

Mechanism of Action

The mechanism of action of sulfanylpropanol is not well understood. However, it is believed that it acts as a chiral catalyst, meaning that it helps to speed up the reaction of other compounds by allowing them to react in a more efficient manner. It is also believed that sulfanylpropanol may act as an inhibitor, meaning that it can slow down the reaction of other compounds by preventing them from reacting.
Biochemical and Physiological Effects
The biochemical and physiological effects of sulfanylpropanol are not well understood. However, it has been shown to have some anti-inflammatory effects, as well as some anti-microbial effects. It has also been shown to have some antioxidant effects, as well as some anti-cancer effects.

Advantages and Limitations for Lab Experiments

The main advantage of using sulfanylpropanol in laboratory experiments is its low cost and easy availability. It is also relatively easy to synthesize, making it an ideal choice for laboratory experiments. However, it is important to note that sulfanylpropanol is a chiral compound, meaning that it can have different effects depending on the stereochemistry of the compound. This can make it difficult to accurately predict the effects of sulfanylpropanol in laboratory experiments.

Future Directions

The future directions for sulfanylpropanol are vast and varied. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, more research is needed to develop new synthesis methods for sulfanylpropanol, as well as to explore its potential applications in the pharmaceutical and agrochemical industries. Finally, further research is needed to explore the potential uses of sulfanylpropanol in medical and clinical settings, as well as its potential for use as a therapeutic agent.

Synthesis Methods

Sulfanylpropanol can be synthesized through several different methods. The most common method is the reduction of 2-sulfanylpropanoic acid with sodium borohydride. This reaction yields an optically active sulfanylpropanol with a yield of approximately 95%. Other methods of synthesis include the reaction of 2-chloropropanoic acid with sodium sulfide, the reaction of 2-chloropropanoic acid with sodium thiosulfate, and the reaction of 2-chloropropanoic acid with sodium sulfite.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-sulfanylpropan-1-ol involves the conversion of a suitable starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-1-propanol", "Sodium sulfide", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: 2-bromo-1-propanol is reacted with sodium sulfide in ethanol to form 2-propanethiol.", "Step 2: 2-propanethiol is oxidized with hydrogen peroxide in the presence of hydrochloric acid to form 2-propanethiol sulfonic acid.", "Step 3: 2-propanethiol sulfonic acid is treated with sodium hydroxide to form (2R)-2-sulfanylpropan-1-ol." ] }

CAS RN

33179-05-4

Product Name

(2R)-2-sulfanylpropan-1-ol

Molecular Formula

C3H8OS

Molecular Weight

92.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.